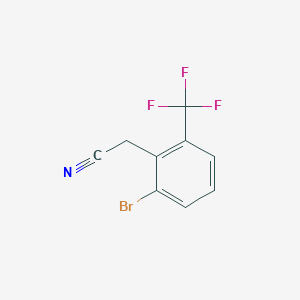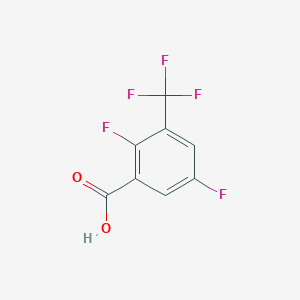
2,5-Difluoro-3-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3F5O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen at position 3 is replaced by a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of fluorine atoms and a trifluoromethyl group onto a benzoic acid precursor. This can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas or trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Difluoro-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
2,5-Difluoro-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism by which 2,5-Difluoro-3-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. In biochemical contexts, it may act as an inhibitor or activator of certain enzymes, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent modifications. The pathways involved would vary based on the biological system and the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
- 2,6-Difluoro-3-(trifluoromethyl)benzoic acid
Uniqueness
2,5-Difluoro-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which can significantly influence its chemical reactivity and physical properties. This unique structure can lead to different interactions in chemical reactions and biological systems compared to its analogs.
Propriétés
Formule moléculaire |
C8H3F5O2 |
|---|---|
Poids moléculaire |
226.10 g/mol |
Nom IUPAC |
2,5-difluoro-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3F5O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) |
Clé InChI |
DBPKLQADRHIPLU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)

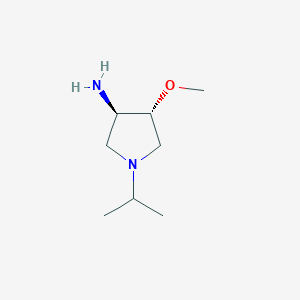

![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)

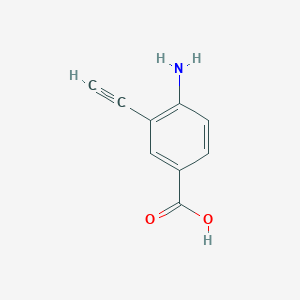
![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)
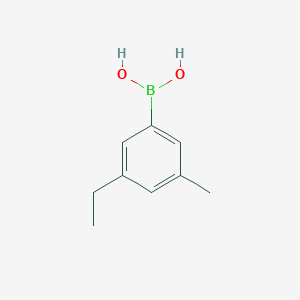
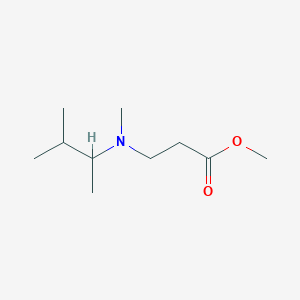
![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)

